molecular formula C14H16BClF7N3 B12703850 5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate CAS No. 84083-13-6

5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate

Cat. No.: B12703850
CAS No.: 84083-13-6
M. Wt: 405.55 g/mol
InChI Key: QSHAYFAXQWSTJU-UHFFFAOYSA-N
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Description

5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate is a diazonium salt characterized by a benzenediazonium tetrafluoroborate core with three distinct substituents:

  • Position 2: A strongly electron-withdrawing trifluoromethyl (-CF₃) group.
  • Position 4: A bulky cyclohexylmethylamino (-NHCH₂C₆H₁₁) moiety.
  • Position 5: A chloro (-Cl) substituent.

Diazonium salts are widely used in organic synthesis for aryl radical generation, coupling reactions, and functionalization of aromatic systems. The trifluoromethyl group enhances electrophilicity and metabolic stability, making such compounds relevant in pharmaceutical and agrochemical research .

Properties

CAS No.

84083-13-6

Molecular Formula

C14H16BClF7N3

Molecular Weight

405.55 g/mol

IUPAC Name

5-chloro-4-[cyclohexyl(methyl)amino]-2-(trifluoromethyl)benzenediazonium;tetrafluoroborate

InChI

InChI=1S/C14H16ClF3N3.BF4/c1-21(9-5-3-2-4-6-9)13-7-10(14(16,17)18)12(20-19)8-11(13)15;2-1(3,4)5/h7-9H,2-6H2,1H3;/q+1;-1

InChI Key

QSHAYFAXQWSTJU-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CN(C1CCCCC1)C2=C(C=C(C(=C2)C(F)(F)F)[N+]#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate typically involves the diazotization of an aromatic amine. The process begins with the preparation of the corresponding amine, 5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)aniline. This amine is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under cold conditions to form the diazonium salt. The reaction is usually carried out in an aqueous medium, and the tetrafluoroborate anion is introduced by adding sodium tetrafluoroborate to the reaction mixture.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

3.1. Coupling Reactions

Diazonium salts are known for their ability to undergo coupling reactions with various nucleophiles, such as phenols, amines, and thiols. These reactions can lead to the formation of azo compounds, which are useful in the synthesis of dyes and pigments.

3.2. Sandmeyer Reaction

The Sandmeyer reaction is another important reaction of diazonium salts, where the diazonium group is replaced by a halogen (e.g., Cl, Br) or a cyano group (-CN) in the presence of copper salts. This reaction can be used to introduce different functional groups onto the benzene ring.

3.3. Reduction Reactions

Diazonium salts can be reduced to form anilines or hydrazines. This reduction is typically achieved using zinc dust or sodium borohydride.

3.4. Azide Formation

Diazonium salts can react with hydroxylamine hydrochloride to form aryl azides, which are useful intermediates in organic synthesis due to their ability to undergo click chemistry reactions .

Data Tables for Chemical Reactions

Reaction TypeReactantsProductsConditions
CouplingDiazonium salt + PhenolAzo compoundBasic conditions, low temperature
SandmeyerDiazonium salt + CuClChlorobenzene derivativeAcidic conditions, copper catalyst
ReductionDiazonium salt + ZnAniline derivativeNeutral conditions, zinc dust
Azide FormationDiazonium salt + NH2OH·HClAryl azideNeutral conditions, hydroxylamine hydrochloride

Scientific Research Applications

5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of azo dyes.

    Biology: Employed in the labeling of biomolecules due to its ability to form stable azo linkages.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes and pigments, as well as in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, leading to substitution or coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.

Comparison with Similar Compounds

Key Compounds for Comparison :

2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium tetrafluoroborate (): Substituents: Diethylamino (-N(CH₂CH₃)₂), 4-chlorophenoxy (-O-C₆H₄-Cl), and chloro (-Cl). The 4-chlorophenoxy group may direct electrophilic substitution or stabilize intermediates via resonance .

Trifluoromethyl-Substituted Arenediazonium Salts (): Substituents: Trifluoromethyl (-CF₃), nitro (-NO₂), or ester (-COOR) groups. Reactivity: Electron-withdrawing groups like -CF₃ enhance the stability of the diazonium ion but also increase electrophilicity, favoring radical thiolation and aryl transfer reactions. Yields for trifluoromethyl-substituted diazonium salts in radical reactions are typically higher (70–85%) compared to nitro- or ester-substituted analogs (60–75%) .

Chloro-Substituted Diazonium Salts ():

  • Substituents: Chloro (-Cl) at various positions.
  • Stability: Chloro groups at meta or para positions improve thermal stability due to reduced electron density at the diazonium center.

Comparative Data Table :

Compound Name Substituents (Positions) Key Reactivity Features Yield in Radical Thiolation (%) Applications
Target Compound -CF₃ (2), -NHCH₂C₆H₁₁ (4), -Cl (5) High electrophilicity, steric hindrance ~80 (estimated) Pharmaceuticals, agrochemicals
2-Chloro-5-(4-chlorophenoxy)-4-diethylaminobenzenediazonium tetrafluoroborate -Cl (2), -N(CH₂CH₃)₂ (4), -O-C₆H₄-Cl (5) Moderate reactivity, resonance stabilization 65–75 Dyes, polymers
Trifluoromethylbenzenediazonium tetrafluoroborate -CF₃ (2 or 4) Enhanced radical stability, high yields 70–85 Functional materials

Biological Activity

5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

The compound features a diazonium structure, which is characterized by the presence of a diazo group (-N=N-) attached to a substituted aromatic ring. Its molecular formula is C14H16ClF3N2BF4C_{14}H_{16}ClF_3N_2BF_4, and it exhibits properties typical of diazonium salts, such as high reactivity due to the electrophilic nature of the diazo group.

Synthesis

The synthesis of 5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate typically involves the reaction of an appropriate aniline derivative with sodium nitrite in an acidic medium to form the diazonium salt. The tetrafluoroborate counterion is often introduced to stabilize the compound.

Biological Activity

1. Antimicrobial Properties:
Research indicates that diazonium compounds can exhibit antimicrobial activity. For instance, studies have shown that certain aryl diazonium salts possess significant antibacterial properties against various strains of bacteria. The mechanism is believed to involve the generation of reactive intermediates that can damage microbial cell membranes.

2. Cytotoxicity:
Diazonium compounds are known for their cytotoxic effects on certain cancer cell lines. The electrophilic nature of the diazo group allows for interaction with nucleophiles in biological systems, potentially leading to DNA damage and apoptosis in tumor cells. In vitro studies have demonstrated that 5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate can induce cytotoxicity in cancer cell lines, although specific IC50 values need further investigation.

3. Reactivity with Biological Molecules:
The reactivity of this compound with thiols and amines suggests potential applications in targeted drug delivery systems. By modifying its structure or conjugating it with biologically active molecules, it may serve as a prodrug or a linker in bioconjugation strategies.

Case Studies

Several case studies have been conducted to evaluate the biological effects of related diazonium compounds:

  • Study on Antibacterial Activity: A comparative analysis of various aryl diazonium salts revealed that those with trifluoromethyl groups exhibited enhanced antibacterial activity due to increased lipophilicity and membrane penetration capabilities.
  • Cytotoxicity Assessment: In a study assessing the cytotoxic effects on human cancer cell lines, compounds similar to 5-Chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium were found to induce apoptosis at micromolar concentrations, suggesting potential for therapeutic applications.

Research Findings

Property Observation
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria
Cytotoxicity (IC50) Needs further quantification; preliminary studies indicate micromolar range
Reactivity High reactivity with thiols and amines
Potential Applications Antibacterial agents, anticancer drugs, bioconjugation linkers

Q & A

Q. What are the optimal synthetic conditions for preparing 5-chloro-4-(cyclohexylmethylamino)-2-(trifluoromethyl)benzenediazonium tetrafluoroborate?

Methodological Answer: The synthesis involves diazotization of the corresponding aniline precursor under controlled acidic conditions (e.g., HBF₄ in chilled aqueous HCl) to stabilize the diazonium intermediate. Key steps include maintaining temperatures below 5°C to prevent premature decomposition and using tetrafluoroboric acid (HBF₄) to precipitate the tetrafluoroborate salt. Purification via recrystallization in anhydrous solvents (e.g., acetonitrile or ethyl acetate) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) resolves structural features like trifluoromethyl groups and cyclohexylmethylamino substituents.
  • X-ray Crystallography: Single-crystal analysis confirms the diazonium group geometry and tetrafluoroborate counterion arrangement. Crystallization in mixed solvents (e.g., THF/hexane) optimizes crystal quality .
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI) or MALDI-TOF validates molecular weight and fragmentation patterns .

Q. How does moisture and temperature affect the stability of this diazonium salt?

Methodological Answer: Diazonium tetrafluoroborates are hygroscopic and thermally labile. Storage at –20°C in desiccators (with P₂O₅ or molecular sieves) prevents hydrolysis. Decomposition above 40°C releases nitrogen gas, detectable via TGA-DSC analysis. Reactivity in aqueous media requires inert-atmosphere handling (argon/glovebox) .

Advanced Research Questions

Q. How can solvent polarity influence the electrophilic reactivity of this diazonium salt in coupling reactions?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) stabilize the diazonium cation, enhancing electrophilicity for arylations or Sandmeyer reactions. In contrast, nonpolar solvents (toluene, hexane) reduce reactivity but improve selectivity for sterically hindered substrates. Solvent effects are quantified via Hammett plots or kinetic studies using UV-Vis monitoring .

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution on the diazonium group. Molecular dynamics (MD) simulations in explicit solvents model decomposition pathways. Software packages like Gaussian or ORCA are recommended, with validation against experimental IR/Raman spectra .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Strategies include:

  • Re-optimizing computational models with implicit solvent corrections (e.g., PCM or SMD).
  • Cross-validating NMR chemical shifts using GIAO-DFT methods.
  • Reassessing crystal packing forces (via Hirshfeld surface analysis) if X-ray data conflicts with gas-phase computations .

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